molecular formula C8H9ClN2O4S B14842839 4-(Acetylamino)-6-methoxypyridine-2-sulfonyl chloride

4-(Acetylamino)-6-methoxypyridine-2-sulfonyl chloride

Cat. No.: B14842839
M. Wt: 264.69 g/mol
InChI Key: CURGRFIFMJJIRD-UHFFFAOYSA-N
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Description

4-(Acetylamino)-6-methoxypyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of an acetylamino group at the 4-position, a methoxy group at the 6-position, and a sulfonyl chloride group at the 2-position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)-6-methoxypyridine-2-sulfonyl chloride typically involves multiple steps. One common method starts with the nitration of 6-methoxypyridine, followed by reduction to obtain 4-amino-6-methoxypyridine. This intermediate is then acetylated to form 4-(acetylamino)-6-methoxypyridine. The final step involves the sulfonylation of the acetylamino derivative using chlorosulfonic acid or a similar sulfonylating agent to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)-6-methoxypyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(Acetylamino)-6-methoxypyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This reactivity makes it useful in enzyme inhibition studies, where it can modify active site residues and inhibit enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Acetylamino)-6-methoxypyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both acetylamino and sulfonyl chloride groups allows for diverse chemical transformations and applications in various fields .

Properties

Molecular Formula

C8H9ClN2O4S

Molecular Weight

264.69 g/mol

IUPAC Name

4-acetamido-6-methoxypyridine-2-sulfonyl chloride

InChI

InChI=1S/C8H9ClN2O4S/c1-5(12)10-6-3-7(15-2)11-8(4-6)16(9,13)14/h3-4H,1-2H3,(H,10,11,12)

InChI Key

CURGRFIFMJJIRD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NC(=C1)S(=O)(=O)Cl)OC

Origin of Product

United States

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